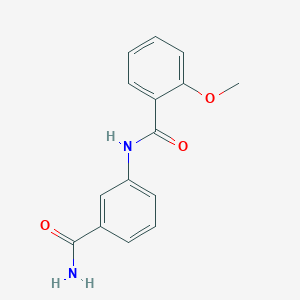![molecular formula C20H21BrN2O3 B268764 2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly known as BMS-986165 and is a potent and selective inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the immune system's signaling pathways. The inhibition of TYK2 has the potential to treat various autoimmune and inflammatory diseases, making BMS-986165 a promising therapeutic candidate.
Mechanism of Action
BMS-986165 selectively inhibits TYK2, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines, which can lead to the resolution of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve clinical outcomes in preclinical and clinical studies. It has also been shown to reduce the levels of pro-inflammatory cytokines, including IL-17, IL-23, and IL-12. BMS-986165 has a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
BMS-986165 is a potent and selective inhibitor of TYK2, making it an ideal tool for studying the role of TYK2 in various diseases. However, its high potency and selectivity also pose a challenge in designing experiments that can differentiate the effects of TYK2 inhibition from other 2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide family members. Furthermore, the high cost of BMS-986165 limits its availability for research purposes.
Future Directions
The potential therapeutic applications of BMS-986165 are vast, and further research is needed to explore its efficacy in treating various autoimmune and inflammatory diseases. Additionally, the development of more selective TYK2 inhibitors could lead to the identification of new therapeutic targets and the development of more effective treatments for autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of BMS-986165 involves several steps, starting with the reaction of 2-bromo-4-methylphenol with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid. The resulting product is then coupled with N-(tert-butoxycarbonyl)-L-valine to form the intermediate compound. This intermediate is then reacted with 2-chloroacetyl chloride to yield the final product, BMS-986165.
Scientific Research Applications
BMS-986165 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus. In a phase 2 clinical trial, BMS-986165 demonstrated significant efficacy in treating psoriasis, with a favorable safety profile.
properties
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C20H21BrN2O3 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H21BrN2O3/c1-14-4-9-18(17(21)12-14)26-13-19(24)22-16-7-5-15(6-8-16)20(25)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24) |
InChI Key |
XQSGEEYPHQXYRL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
![3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)

![3-[(Cyclohexylcarbonyl)amino]benzamide](/img/structure/B268686.png)
![N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
![2,2-dimethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268690.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B268693.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N,N-dimethylbenzamide](/img/structure/B268694.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide](/img/structure/B268695.png)
![4-[(cyclohexylcarbamoyl)amino]-N-ethylbenzamide](/img/structure/B268696.png)
![N-{4-[(ethylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268699.png)
![3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)